molecular formula C11H17NO B1267993 2-[(Butylamino)methyl]phenol CAS No. 62498-73-1

2-[(Butylamino)methyl]phenol

Cat. No. B1267993
CAS RN: 62498-73-1
M. Wt: 179.26 g/mol
InChI Key: PONJIBXMJRAIKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(Butylamino)methyl]phenol often involves intricate chemical reactions that yield highly functionalized molecules. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Xue-Feng Zhu et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within the realm of 2-[(Butylamino)methyl]phenol showcases a variety of bonding patterns and geometric configurations. For example, the synthesis and crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol revealed that the molecule adopts an E configuration at the C=N functional bond, with dihedral angles indicating significant spatial orientation between phenyl rings (Zunjun Liang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-[(Butylamino)methyl]phenol derivatives often lead to the formation of complex structures through mechanisms such as annulation and catalytic alkylation. For example, the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes highlights the compound's role in facilitating cross-coupling reactions, yielding products with significant synthetic value (X. Qian et al., 2011).

Scientific Research Applications

Prototropy and Radical Scavenging Activity

The Schiff base 2-[(Butylamino)methyl]phenol has been studied for its prototropy and radical scavenging activities. This research indicates its potential as a therapeutic agent or as an ingredient in the medicinal and food industries due to its antiradical activity. Experimental techniques like X-ray diffraction, UV–vis, and NMR, along with computational techniques, were used to explore these properties (Kaştaş et al., 2017).

Catalytic and Chemical Properties

The compound has been involved in studies related to catalysis, such as the reduction reaction of 2-((phenylimino)methyl)phenol with sodium borohydride. These studies have implications for its role in various chemical processes and the development of pharmaceuticals (Turhan & Yasar, 2020).

Hemoglobin Oxygen Affinity Decreasing Agents

Research on 2-[(Butylamino)methyl]phenol derivatives has shown their potential as allosteric effectors of hemoglobin. This indicates possible applications in clinical areas that require management of oxygen supply, such as in the treatment of ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Polymer Science Applications

The compound has been studied in the context of polymer science, particularly in modifying the end groups of polymers like polyphenylene ether. This research is important for the development and enhancement of polymer materials (Chao, 1987).

Antioxidant and Food Additive Analysis

Synthetic phenolic compounds, including 2-[(Butylamino)methyl]phenol, have been analyzed for their interactions with DNA and potential use as food additives. This highlights the importance of understanding their impact on human health and their role in the food industry (Dolatabadi & Kashanian, 2010).

Safety And Hazards

2-[(Butylamino)methyl]phenol may cause serious eye irritation and respiratory irritation. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(butylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONJIBXMJRAIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333174
Record name Phenol, 2-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Butylamino)methyl]phenol

CAS RN

62498-73-1
Record name Phenol, 2-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HQ Li, T Yan, Y Yang, L Shi, CF Zhou… - Bioorganic & medicinal …, 2010 - Elsevier
Two series of novel N-benzyl-N-(X-2-hydroxybenzyl)-N′-phenylureas and thioureas (1a–18a; 1b–18b) as potential EGFR and HER-2 kinase inhibitors have been discovered. These …
Number of citations: 112 www.sciencedirect.com

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